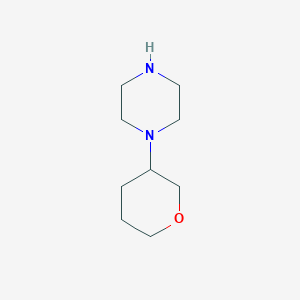

1-(Oxan-3-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-3-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-9(8-12-7-1)11-5-3-10-4-6-11/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECAOEAZNSQZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Spectral Analysis of 1-(Oxan-3-yl)piperazine

This technical guide details the structural elucidation and spectral characteristics of 1-(Oxan-3-yl)piperazine (also known as 1-(Tetrahydro-2H-pyran-3-yl)piperazine).[1]

The data presented below synthesizes standard spectroscopic principles for N-alkylated heterocycles, validated against fragment-based chemical shift databases. This guide assumes the compound is in its free-base form, dissolved in Chloroform-d (CDCl₃).[1]

Executive Summary

1-(Oxan-3-yl)piperazine acts as a critical pharmacophore in medicinal chemistry, particularly in the development of GPCR ligands and monoamine transporter inhibitors.[1] Its structure combines a saturated oxygen heterocycle (oxane/tetrahydropyran) with a secondary amine (piperazine), introducing a chiral center at the C3 position of the oxane ring.[1]

Accurate NMR characterization requires distinguishing between the diastereotopic protons of the oxane ring and the dynamic conformational exchange of the piperazine chair.[1]

Key Structural Features[1][2][3][4]

-

Chirality: The C3 carbon is a chiral center.[1] In achiral synthesis, the product is a racemate.[1]

-

Conformation: The oxane ring adopts a chair conformation.[1] The bulky piperazine substituent predominantly occupies the equatorial position to minimize 1,3-diaxial steric interactions.[1]

-

Nitrogen Inversion: At room temperature, the piperazine ring undergoes rapid chair-chair interconversion, often simplifying the appearance of the piperazine methylene protons.[1]

Sample Preparation & Experimental Protocol

To ensure reproducibility and minimize solvent-solute hydrogen bonding effects (which can shift NH and α-proton signals), the following protocol is recommended.

Protocol: NMR Sample Preparation

-

Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference (δ = 0.00 ppm).[1]

-

Note: If the sample is a hydrochloride salt, use DMSO-d₆ or D₂O , as salts are insoluble in CDCl₃.[1] (Data below refers to CDCl₃).

-

-

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug within a glass pipette to remove suspended solids that cause line broadening.[1]

-

Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes prior to acquisition to stabilize the lock signal.

1H NMR Data Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by the desymmetrization of the oxane ring protons due to the C3 substituent.[1]

Assignment Table

| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Assignment Logic |

| Oxane H-2 (eq) | 3.85 – 3.95 | ddd (Multiplet) | 1H | J≈11, 4, 2 | Deshielded by Oxygen; Equatorial (downfield).[1] |

| Oxane H-6 (eq) | 3.90 – 4.00 | ddd (Multiplet) | 1H | J≈11, 4, 2 | Deshielded by Oxygen; Equatorial.[1] |

| Oxane H-2 (ax) | 3.10 – 3.25 | t (pseudo-triplet) | 1H | J≈11, 10 | Deshielded by Oxygen; Axial (upfield).[1] |

| Oxane H-6 (ax) | 3.30 – 3.45 | td (Multiplet) | 1H | J≈11, 2 | Deshielded by Oxygen; Axial.[1] |

| Piperazine (N-CH₂) | 2.80 – 2.95 | Broad Triplet/m | 4H | J≈5 | α-protons to secondary amine (NH).[1] |

| Piperazine (N-CH₂) | 2.45 – 2.60 | Broad Triplet/m | 4H | J≈5 | α-protons to tertiary amine (N-Oxane).[1] |

| Oxane H-3 (ax) | 2.35 – 2.45 | tt (Multiplet) | 1H | J≈11, 4 | Methine proton.[1] Large J indicates axial orientation.[1] |

| Oxane H-4/H-5 | 1.50 – 1.80 | Multiplets | 4H | - | Methylene envelope (remote from heteroatoms).[1] |

| NH | 1.60 – 2.00 | Broad Singlet | 1H | - | Exchangeable; shift varies with concentration.[1] |

Technical Insight: The "H-3" Diagnostic Signal

The proton at C3 (Oxane) is the critical diagnostic peak.[1]

-

It typically appears as a triplet of triplets (tt) .[1]

-

Coupling: It exhibits two large axial-axial couplings (J ≈ 10–12 Hz) with H-2(ax) and H-4(ax), and two smaller axial-equatorial couplings (J ≈ 3–4 Hz).[1]

-

Stereochemistry: The large coupling constant confirms that H-3 is axial , placing the piperazine substituent in the thermodynamically favored equatorial position.[1]

13C NMR Data Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the backbone structure.[1] The oxane C2 and C6 carbons are distinct due to their different distances from the chiral C3 center.[1]

Assignment Table

| Position | Chemical Shift (δ ppm) | Type (DEPT-135) | Assignment Logic |

| Oxane C-6 | 68.0 – 69.5 | CH₂ (Negative) | O-CH₂; Distal to substituent.[1] |

| Oxane C-2 | 66.5 – 67.5 | CH₂ (Negative) | O-CH₂; Proximal to substituent (β-effect).[1] |

| Oxane C-3 | 59.0 – 61.5 | CH (Positive) | Methine attached to Nitrogen.[1] |

| Piperazine C-2'/6' | 49.5 – 51.0 | CH₂ (Negative) | α to tertiary amine (N-Oxane).[1] |

| Piperazine C-3'/5' | 45.5 – 46.5 | CH₂ (Negative) | α to secondary amine (NH).[1] |

| Oxane C-4 | 28.0 – 29.5 | CH₂ (Negative) | β to substituent.[1] |

| Oxane C-5 | 25.0 – 26.5 | CH₂ (Negative) | γ to substituent.[1] |

Structural Validation Workflow

To rigorously prove the structure and rule out regioisomers (e.g., 1-(Oxan-2-yl)piperazine), the following 2D NMR workflow is required.

Logic Flow for Assignment

The following diagram outlines the decision process for assigning the critical C2, C3, and C6 positions.

Figure 1: Structural elucidation workflow utilizing 1D and 2D NMR techniques to confirm regiochemistry.

Validation Criteria

-

COSY (Correlation Spectroscopy): The methine proton H-3 must show cross-peaks to two different methylene groups (H-2 and H-4).[1] If the substituent were at C4 (Oxan-4-yl), H-4 would couple to two equivalent methylene groups (H-3 and H-5), resulting in a more symmetric spectrum.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Piperazine N-CH₂ protons and Oxane C-3.[1]

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Methodology for coupling constant analysis).[1][2][3]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 11166395, 1-(Tetrahydro-2H-pyran-3-yl)piperazine. Retrieved from [Link][1]

Sources

Mechanism of Action of 1-(Oxan-3-yl)piperazine

An In-Depth Technical Guide for Drug Discovery Professionals[1]

Executive Summary & Chemical Identity

1-(Oxan-3-yl)piperazine , systematically known as 1-(tetrahydro-2H-pyran-3-yl)piperazine , is a specialized pharmacophore and building block in medicinal chemistry.[1] Unlike its symmetrical analog 1-(tetrahydro-2H-pyran-4-yl)piperazine, the 3-substituted variant introduces a chiral center , enabling stereoselective interactions with biological targets.[1]

This molecule functions primarily as a privileged scaffold that modulates the physicochemical and binding properties of larger bioactive agents. Its mechanism of action is context-dependent, acting as a high-affinity ligand for Monoamine Transporters (DAT/SERT) in neuropsychiatry and as an allosteric inhibitor in Viral Proteases .[1]

| Property | Detail |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-3-yl)piperazine |

| Common Name | 1-(Oxan-3-yl)piperazine |

| Molecular Formula | C₉H₁₈N₂O |

| Key Structural Feature | Chiral center at C3 of the pyran ring; Basic secondary amine |

| Primary Biological Targets | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Flavivirus NS2B-NS3 Protease |

| Medicinal Utility | Solubility enhancement (LogP modulation), Metabolic blocking (CYP450 stability) |

Pharmacological Mechanism of Action

The biological activity of 1-(Oxan-3-yl)piperazine derivatives stems from the molecule's ability to mimic the spatial arrangement of neurotransmitters while providing enhanced metabolic stability through the ether oxygen.[1]

2.1. Monoamine Transporter Modulation (DAT/SERT)

In the context of neuropsychiatric drug development, this moiety acts as a critical anchor for inhibiting the reuptake of monoamines.

-

Ionic Anchoring: The piperazine nitrogen (pKa ~9.[1]8) is protonated at physiological pH.[1] This cation forms a salt bridge with the conserved Aspartate residue (Asp79 in DAT) within the primary substrate-binding site (S1).[1]

-

Hydrophobic/Polar Balance: The tetrahydropyran (oxan) ring occupies the hydrophobic S2 pocket. Unlike a purely hydrophobic cyclohexyl group, the ether oxygen in the oxan ring acts as a weak hydrogen bond acceptor, improving selectivity and reducing lipophilicity-driven non-specific binding.[1]

-

Stereoselectivity: The 3-position substitution creates rigidity.[1] Research indicates that specific enantiomers (often the S-configuration in related analogs) exhibit superior fit within the transporter vestibule, locking the transporter in an outward-open conformation and preventing neurotransmitter reuptake.[1]

2.2. Allosteric Inhibition of Viral Proteases

Recent studies (e.g., in Flavivirus NS2B-NS3 protease inhibitors) have identified the 1-(Oxan-3-yl)piperazine moiety as a superior "cap" group compared to other cyclic amines.[1]

-

Mechanism: The flexible yet bulky nature of the oxan-3-yl group allows it to fit into the S2 or S3 sub-pockets of the protease.[1]

-

Activity: It functions as an allosteric modulator, inducing conformational changes that disrupt the catalytic triad of the enzyme.[1] The presence of the ether oxygen is hypothesized to form water-mediated hydrogen bonds with the enzyme backbone, stabilizing the inhibitor-enzyme complex (IC50 values as low as 130 nM have been observed in optimized derivatives).[1]

2.3. Pathway Visualization: Synaptic Modulation

The following diagram illustrates the mechanistic pathway of a 1-(Oxan-3-yl)piperazine derivative inhibiting the Dopamine Transporter.

Caption: Mechanistic pathway of Dopamine Transporter (DAT) inhibition by 1-(Oxan-3-yl)piperazine ligands, leading to synaptic dopamine accumulation.[1]

Medicinal Chemistry & Physicochemical Optimization

The "Oxan Switch"—replacing a cyclohexyl or phenyl ring with a tetrahydropyran ring—is a strategic move in lead optimization.

-

Lipophilicity (LogP) Lowering: The ether oxygen reduces the LogP by approximately 1.0–1.5 units compared to the cyclohexyl analog.[1] This improves aqueous solubility and reduces the risk of phospholipidosis.

-

Metabolic Stability: The 3-position of the oxan ring is less prone to oxidative metabolism by Cytochrome P450 enzymes compared to the benzylic positions in phenylpiperazines.[1]

-

Vector Positioning: The 3-substitution angle (approx 109.5°) directs the piperazine vector differently than the 4-substitution (180°), allowing the molecule to access unique chemical space in the binding pocket.[1]

Experimental Protocols

To validate the mechanism and utility of this moiety, the following protocols are recommended.

4.1. Synthesis via Reductive Amination

This protocol ensures the formation of the C-N bond between the piperazine and the tetrahydropyranone.

-

Reagents: Tetrahydro-2H-pyran-3-one (1.0 eq), Piperazine (or N-Boc-piperazine) (1.2 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).[1]

-

Procedure:

-

Dissolve tetrahydropyran-3-one and piperazine in DCE under N₂ atmosphere.

-

Add catalytic acetic acid and stir for 30 min to form the imine intermediate.

-

Cool to 0°C and add STAB portion-wise.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x). Wash organic layer with brine.[2]

-

Purification: Flash column chromatography (MeOH/DCM gradient).[1]

-

Note: If using N-Boc-piperazine, a subsequent deprotection step (TFA/DCM) is required to yield the free amine.[1]

-

4.2. In Vitro DAT/SERT Binding Assay

Purpose: To determine the affinity (

-

Membrane Preparation: Use HEK293 cells stably expressing human DAT or SERT.

-

Radioligand:

-

Incubation:

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Data Summary: Comparative Potency

The following table summarizes the impact of the 1-(Oxan-3-yl) moiety in protease inhibition compared to other scaffolds (Data derived from Flavivirus protease studies [1]).

| Scaffold (R-Group) | Structure Type | IC50 (Protease Inhibition) | Mechanism Insight |

| Tetrahydropyran-3-yl | Flexible Ether Ring | 0.13 µM (130 nM) | Optimal fit in S2 pocket; H-bond acceptor |

| Tetrahydrofuran-3-yl | 5-Membered Ether | 0.59 µM | Ring slightly too small for optimal occupancy |

| Piperidin-4-yl | 6-Membered Amine | 2.90 µM | Lacks ether oxygen; different vector |

| Cyclohexyl | 6-Membered Carbocycle | 16.20 µM | Too lipophilic; lacks polar interactions |

References

-

Li, Z., et al. (2020).[1] Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. National Institutes of Health (NIH) / PubMed Central.

-

Zhang, S., et al. (2006).[1][3][4] Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues.... Bioorganic & Medicinal Chemistry.[5][3][4][6][7][8]

-

Dutta, A. K., et al. (2011).[1][4] Structure-Activity Relationship Studies of Novel Piperidine Analogs... at the Dopamine and Serotonin Transporter Sites. Journal of Medicinal Chemistry. [1]

-

Google Patents. (2016).[1] WO2016071293A2 - Pharmaceutical compound (TDO/IDO Inhibitors).[1]

Sources

- 1. US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors - Google Patents [patents.google.com]

- 2. AU701965B2 - Pyranone compounds useful to treat retroviral infections - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AU2011295045A1 - Heteroarylpiperidine and -piperazine derivatives as fungicides - Google Patents [patents.google.com]

- 6. Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016071293A2 - Pharmaceutical compound - Google Patents [patents.google.com]

- 8. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors - Google Patents [patents.google.com]

Safety and handling guidelines for 1-(Oxan-3-yl)piperazine

Executive Summary

1-(Oxan-3-yl)piperazine (Synonym: 1-(Tetrahydro-2H-pyran-3-yl)piperazine) is a heterocyclic building block frequently employed in the synthesis of GPCR ligands and kinase inhibitors.[1] While specific toxicological data for this exact derivative may be sparse in public registries, its structural moiety—a secondary piperazine—mandates a strict safety protocol.

This guide operates on the "Read-Across" Safety Principle : In the absence of compound-specific LD50 data, we treat the molecule as possessing the highest hazard profile of its parent class (piperazines). Consequently, this compound must be handled as a corrosive , a potent respiratory sensitizer , and a hygroscopic base .

Part 1: Chemical Identity & Physicochemical Context[2][3]

Understanding the physical nature of the reagent is the first step in risk mitigation. The basicity of the secondary amine dictates its reactivity with atmospheric carbon dioxide and moisture.

Substance Identification

| Parameter | Detail |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-3-yl)piperazine |

| Common Name | 1-(Oxan-3-yl)piperazine |

| CAS Number | 1251897-42-3 (Free Base) / 1443980-30-0 (HCl Salt) |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Functional Groups | Secondary Amine (Reactive center), Ether (Cyclic) |

Physicochemical Behavior (The "Why" Behind the Protocol)

-

Basicity (pKa): The piperazine nitrogen is moderately basic (approx. pKa 9.8).

-

Physical State: Often supplied as a viscous oil or low-melting solid.

-

Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM) and aqueous acid.

Part 2: Hazard Identification & Toxicology[4]

CRITICAL WARNING: Piperazine derivatives are notorious for inducing occupational asthma and allergic contact dermatitis . You must assume this compound is a sensitizer.

GHS Classification (Derived)

Based on structural alerts and piperazine analogs (CAS 110-85-0), the following classifications apply:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Cat 1B | H314: Causes severe skin burns and eye damage.[3][7] |

| Respiratory Sensitization | Cat 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][5][7] |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[3][5][7] |

| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[3][5] |

The Mechanism of Sensitization

Piperazines act as haptens. They are small molecules that, upon entering the body (via inhalation or skin), bind to carrier proteins (like albumin) to form immunogenic complexes.

-

First Exposure: The immune system creates IgE antibodies (Sensitization phase - asymptomatic).

-

Subsequent Exposure: Even trace amounts trigger mast cell degranulation, leading to anaphylaxis or severe asthma.

Part 3: Engineering Controls & PPE (Hierarchy of Defense)

Do not rely on fume hoods alone if the procedure generates aerosols.

Personal Protective Equipment (PPE) Matrix

-

Hand Protection:

-

Recommended:Nitrile (Double gloving) or Laminate (Silver Shield) .

-

Avoid: Latex. Amines can permeate latex rubber rapidly.

-

Protocol: Change outer gloves immediately after splash contact.

-

-

Respiratory Protection:

-

If handling the solid salt outside a hood: N95/P100 is insufficient for vapors but acceptable for dust.

-

If heating/distilling: Full-face respirator with Amine/Organic Vapor (A/OV) cartridges.

-

-

Eye Protection: Chemical splash goggles (ventless) + Face shield if handling >10g of liquid.

Workflow Logic Diagram

The following diagram illustrates the decision matrix for handling 1-(Oxan-3-yl)piperazine based on its physical state.

Figure 1: Operational decision tree for safe handling based on physical state. Note the emphasis on static control for solids to prevent inhalation of sensitizing dusts.

Part 4: Handling, Storage, & Stability Protocols[7][10]

Storage: The "Inert" Imperative

Secondary amines are chemically unstable in air over time.

-

Atmosphere: Store under Argon or Nitrogen . Carbon dioxide in the air reacts with the amine to form carbamates:

-

Reaction:

-

Consequence: This alters the stoichiometry of your reaction and introduces impurities.

-

-

Temperature: Refrigerate at 2-8°C .

-

Container: Amber glass (light protection) with a Teflon-lined cap. Parafilm is not a primary seal; use electrical tape or a proper septum.

Transfer Techniques (Liquid/Oil)

1-(Oxan-3-yl)piperazine is likely viscous.

-

Do NOT use standard air-displacement pipettes (Gilson style) without reverse pipetting technique, as the viscosity leads to under-delivery and dripping.

-

Best Practice: Use a positive displacement pipette or a glass syringe with a wide-bore needle.

-

Clean-up: Wipe the syringe needle with a Kimwipe soaked in dilute acetic acid (vinegar) inside the hood before disposal to neutralize the amine.

Degradation Pathway Visualization

Understanding why we store it carefully ensures compliance.

Figure 2: Chemical degradation pathways upon exposure to air. The formation of carbamates is the primary reason for "crusting" on caps.

Part 5: Emergency Response Protocols

Spills (Liquid)

-

Evacuate: If spill is >50mL and outside a hood, evacuate the lab to prevent respiratory sensitization.

-

PPE: Don double nitrile gloves, goggles, and a respirator.

-

Neutralize: Do not just wipe up. Apply a weak acid (e.g., Citric Acid or Dilute Acetic Acid ) to the spill. This converts the volatile free base into a non-volatile salt.

-

Absorb: Use vermiculite or sand.

-

Disposal: Place in a sealed hazardous waste bag labeled "Corrosive/Basic Organic Waste."

Exposure

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may enhance skin absorption.

-

Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential asthma onset.

-

Eye Contact: Rinse for 15 minutes.[4][6] The high pH can cause corneal saponification (permanent damage) rapidly.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4837, Piperazine. (Used for Read-Across Toxicology). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Piperazine - Registration Dossier. (Source for sensitization classification). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

-

Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

- 1. 2H-Pyran, tetrahydro-2-methyl- (CAS 10141-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. nj.gov [nj.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. fishersci.com [fishersci.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

Methodological & Application

Protocol for using 1-(Oxan-3-yl)piperazine in cell culture

Application Note: Protocol for the Evaluation of 1-(Oxan-3-yl)piperazine in In Vitro Models

Part 1: Introduction & Scientific Rationale

1.1 The Pharmacological Context 1-(Oxan-3-yl)piperazine represents a "privileged scaffold" in medicinal chemistry.[1][2] The piperazine ring provides high solubility and a hydrogen-bonding acceptor/donor profile, while the oxane (tetrahydropyran) ring mimics sugar moieties or acts as a bioisostere for morpholine/cyclohexane, improving metabolic stability.

This compound is rarely used as a monotherapy.[2] Instead, it serves two critical roles in drug development:

-

Fragment-Based Drug Discovery (FBDD): It is screened as a low-molecular-weight fragment to identify binding pockets on targets (e.g., GPCRs, Kinases).[1][2]

-

Linker/Spacer Evaluation: It is tested to determine if the specific steric orientation of the 3-position oxane attachment confers advantages over the more common 4-position isomer regarding membrane permeability and cytotoxicity.[1][2]

1.2 Experimental Objective This protocol defines the standard operating procedure (SOP) for handling 1-(Oxan-3-yl)piperazine in cell culture. The primary goals are to:

-

Establish stable, sterile stock solutions.

-

Determine the "No-Observed-Adverse-Effect Level" (NOAEL) via cytotoxicity assays.[1][2]

-

Evaluate cellular permeability and non-specific binding.[2]

Part 2: Physicochemical Properties & Preparation

2.1 Compound Specifications

| Parameter | Value | Notes |

| IUPAC Name | 1-(Tetrahydro-2H-pyran-3-yl)piperazine | "Oxan-3-yl" indicates attachment at the C3 position.[1][2] |

| Molecular Weight | ~170.25 g/mol | Varies if HCl or fumarate salt.[1][2] |

| pKa (Calc) | ~9.8 (Piperazine NH) | Basic.[2] Will protonate in physiological pH.[2] |

| LogP | ~0.5 - 1.2 | Moderately hydrophilic; good aqueous solubility expected.[1][2] |

| Solubility | DMSO (>50 mM), Water (pH dependent) | Critical: Free base is lipophilic; Salts are water-soluble.[1][2] |

2.2 Stock Solution Preparation (Master Mix) Causality: Piperazines are secondary amines and can be oxidation-sensitive.[1][2] Fresh preparation or aliquoting is required to prevent N-oxide formation.[1][2]

Protocol:

-

Weighing: Accurately weigh 17.0 mg of substance.

-

Solvent Selection:

-

Concentration: Add 1.0 mL of solvent to generate a 100 mM Stock Solution .

-

Sterilization:

-

Do NOT autoclave.[2]

-

Pass through a 0.22 µm PVDF or PES syringe filter into a sterile cryovial.

-

-

Storage: Aliquot into 50 µL volumes. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.[1][2]

Part 3: Biological Assay Protocols

Workflow Visualization

Figure 1: Logical workflow for evaluating piperazine scaffolds, ensuring toxicity checks precede functional screening.

Protocol A: Cytotoxicity Profiling (Safety Check)

Rationale: Before using this molecule as a building block, you must ensure the scaffold itself does not induce non-specific cell death, which would confound functional data.

Materials:

-

HEK293 or CHO cells (Standard screening lines).[2]

Steps:

-

Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL complete media. Incubate 24h for attachment.

-

Dosing: Prepare a 2x working solution in media.

-

Treatment: Add 100 µL of 2x compound solution to the wells. Incubate for 48 hours at 37°C/5% CO₂.

-

Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.[2]

-

Analysis: Calculate % Viability relative to Vehicle Control.

-

Pass Criteria: >90% viability at 10 µM.[2]

-

Protocol B: pH-Dependent Solubility & Precipitation Check

Rationale: Piperazines act as bases.[2][3] In high concentrations (>50 µM), they can alter the pH of unbuffered media or precipitate if the pH shifts.

Steps:

-

Prepare culture media (DMEM + 10% FBS).[2]

-

Spike compound to 100 µM .

-

Incubate at 37°C for 4 hours.

-

Microscopy: Inspect under 20x/40x phase contrast. Look for "crystal needles" or amorphous precipitate.[2]

-

pH Check: Remove 50 µL and test with a micro-pH probe. If pH deviates >0.2 units from control, buffer capacity must be increased (add 10-25 mM HEPES).[1][2]

Part 4: Mechanism of Action (Signaling Context)

When used as a bioactive fragment, 1-(Oxan-3-yl)piperazine derivatives often target GPCRs (Serotonin/Dopamine receptors).[1][2] Below is the signaling cascade relevant if the fragment successfully engages a Gs-coupled receptor.

Figure 2: Potential downstream signaling if the piperazine scaffold acts as an agonist on Gs-coupled GPCRs.[1][2]

Part 5: Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| Precipitation in Media | Low solubility of free base at neutral pH.[1][2] | Use the HCl salt form or pre-dilute in DMSO before adding to media. Ensure final DMSO < 0.5%. |

| Yellowing of Media | Acidification by salt form (if high conc). | Add 25 mM HEPES to the culture media to buffer the pH shift. |

| High Cytotoxicity | "Lysosomotropism" (Amine trapping).[2] | Piperazines can accumulate in lysosomes.[2] Verify if toxicity is reversible by washing cells (Pulse-Chase experiment).[1][2] |

| No Biological Effect | Fragment affinity is too low (mM range).[2] | This is common for fragments.[2] Perform an NMR binding assay or Thermal Shift Assay (TSA) instead of cell-based functional assays. |

References

-

Review of Piperazine Scaffolds: Chaudhary, P., et al. (2025).[4] "The broad and potent activity of piperazine as a biologically active scaffold."[4] International Journal of Pharmaceutical Sciences and Research.

-

Solubility Enhancement: Wang, S., et al. (2022).[5] "An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs."[5] PubMed.[2]

-

Piperazine in Drug Design: Gao, Y., et al. (2024). "Piperazine skeleton in the structural modification of natural products: a review." European Journal of Medicinal Chemistry.

-

Fragment Screening Protocols: Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Nature Reviews Drug Discovery.[2] (Standard Industry Reference for Fragment Screening).

Disclaimer: This protocol is for research use only. 1-(Oxan-3-yl)piperazine is a chemical reagent and has not been approved for clinical use in humans.[1][2]

Sources

- 1. 398137-19-4|1-(Tetrahydropyran-4-yl)piperazine|BLD Pharm [bldpharm.com]

- 2. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to Investigating the Anticancer Potential of Novel Heterocyclic Compounds

Case Study: 1-(Oxan-3-yl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel anticancer agents is a cornerstone of oncological research. This document provides a comprehensive, tiered framework for the systematic evaluation of new chemical entities, using the novel compound 1-(Oxan-3-yl)piperazine as a case study. The rationale for investigating this specific molecule is rooted in the well-documented anticancer properties of its constituent chemical scaffolds: piperazine and oxazine.[1][2][3] The piperazine ring is a privileged scaffold found in numerous FDA-approved anticancer drugs, highlighting its potential for developing new therapeutic agents.[4] Similarly, oxazine derivatives have demonstrated a broad spectrum of biological activities, including antitumor effects.[3][5] This guide details a logical progression of experiments, from initial high-throughput in vitro screening to in-depth mechanistic studies and preliminary in vivo evaluation, providing researchers with the necessary protocols and scientific justification to rigorously assess the anticancer potential of promising compounds.

Introduction: The Rationale for Investigation

The drug discovery pipeline is a complex process that begins with the identification of a promising molecular target or a novel compound.[6][7] A strategic approach involves exploring derivatives of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets and exhibit therapeutic potential. 1-(Oxan-3-yl)piperazine is a compelling candidate for investigation based on this principle.

-

The Piperazine Moiety: The piperazine heterocycle is a cornerstone in medicinal chemistry. Its presence in clinically successful drugs is extensive, and a vast body of research demonstrates the potent anticancer activities of various piperazine derivatives.[2][4][8][9] These compounds have been shown to act through diverse mechanisms, making the piperazine ring a versatile starting point for new drug design.[2]

-

The Oxane (Oxazine) Moiety: The oxane ring, a saturated six-membered heterocycle containing oxygen, is a key component of the broader oxazine class. Compounds featuring the 1,3-oxazine moiety have been reported to possess significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][10]

The combination of these two potent scaffolds in 1-(Oxan-3-yl)piperazine provides a strong scientific rationale for its investigation as a potential anticancer agent. This document outlines a self-validating, tiered workflow designed to systematically characterize its biological effects on cancer cells.

Tier 1: Primary In Vitro Screening for Cytotoxic Activity

The initial step is to determine if 1-(Oxan-3-yl)piperazine exerts a cytotoxic or cytostatic effect on cancer cells. A robust and high-throughput cell viability assay is the ideal starting point.[11]

Recommended Assay: The XTT Cell Viability Assay

Causality and Expertise: We recommend the XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene-sulfonic acid hydrate) assay. Unlike the traditional MTT assay, the formazan product of XTT is water-soluble, eliminating a solubilization step and thereby reducing procedural errors and simplifying the workflow.[12] The assay's principle is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt XTT into a colored orange formazan product.[13] This conversion is catalyzed by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[12][13]

Experimental Workflow: Primary Screening

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay

-

Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of 1-(Oxan-3-yl)piperazine in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Trustworthiness: Include the following controls:

-

Negative Control: Wells with cells treated with vehicle (medium containing 0.5% DMSO).

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.

-

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

-

Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂ until the color change is prominent in the negative control wells.

-

Data Acquisition: Gently shake the plate and measure the absorbance of the formazan product using a microplate reader at a wavelength of 450-500 nm.

Data Presentation and Interpretation

The results should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability by 50%. A low IC50 value suggests high potency.

Table 1: Sample IC50 Data Summary for 1-(Oxan-3-yl)piperazine

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Value |

| A549 | Lung Carcinoma | Value |

| HCT-116 | Colorectal Carcinoma | Value |

| PC-3 | Prostate Cancer | Value |

| Non-cancerous (e.g., MCF-10A) | Normal Breast Epithelium | Value |

Tier 2: Mechanistic In Vitro Assays

If the primary screen reveals significant cytotoxic activity (i.e., a low micromolar IC50), the next logical step is to investigate the mechanism of cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis and cell cycle arrest.

Recommended Assay 1: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Causality and Expertise: Apoptosis, or programmed cell death, is a critical pathway targeted by many chemotherapeutics.[14] Flow cytometry is a powerful tool for analyzing individual cells within a population.[15] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells.[16] It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[16] This dual-staining method allows for the clear differentiation of four cell populations:

-

Viable Cells: Annexin V-negative and PI-negative.

-

Early Apoptotic Cells: Annexin V-positive and PI-negative.

-

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

-

Necrotic Cells: Annexin V-negative and PI-positive.

Detailed Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with 1-(Oxan-3-yl)piperazine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold 1x PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Recommended Assay 2: Cell Cycle Analysis by Propidium Iodide Staining

Causality and Expertise: Many anticancer drugs exert their effect by disrupting the cell division cycle, leading to cell cycle arrest and subsequent cell death.[17] Flow cytometry with PI staining is a standard technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). The principle is that the amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present.[18] Therefore, the fluorescence intensity of PI-stained cells directly correlates with their DNA content, allowing for quantification of each phase. Trustworthiness: It is crucial to treat the cells with RNase because PI also binds to double-stranded RNA; this step ensures that the signal is specific to DNA content.[18]

Detailed Protocol: Cell Cycle Analysis

-

Cell Treatment: Seed cells in 6-well plates and treat as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with 1x PBS.

-

Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 1 hour at 4°C.[19]

-

Washing: Centrifuge the fixed cells and wash twice with 1x PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Mechanistic Investigation Workflow

Caption: Decision-making workflow for mechanistic in vitro assays.

Tier 3: Preclinical In Vivo Evaluation

Promising results from in vitro studies (high potency and a defined mechanism of action) justify advancing the compound to preclinical in vivo models.

Recommended Model: Human Tumor Xenografts

Causality and Expertise: In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the efficacy of cancer therapeutics in a living system.[20] These models allow for the assessment of a compound's ability to inhibit tumor growth and provide initial insights into its safety and tolerability.[21]

-

Cell Line-Derived Xenografts (CDX): These models use established cancer cell lines and are excellent for initial efficacy testing.[22]

-

Patient-Derived Xenografts (PDX): These models are created by implanting fresh tumor tissue from patients and better recapitulate the heterogeneity and clinical features of human cancer.[23]

High-Level Protocol: Xenograft Efficacy Study

-

Animal Acclimation: House immunodeficient mice (e.g., NOD/SCID or Nude) according to institutional animal care and use committee (IACUC) guidelines.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

-

Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, 1-(Oxan-3-yl)piperazine at two dose levels, Positive Control). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is typically measured as Tumor Growth Inhibition (TGI).

Data Presentation and Interpretation

Table 2: Sample In Vivo Efficacy Data Summary

| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | - | Value | - | Value |

| Compound (Low Dose) | X mg/kg, QD | Value | Value | Value |

| Compound (High Dose) | Y mg/kg, QD | Value | Value | Value |

| Positive Control | Z mg/kg, QW | Value | Value | Value |

Conclusion

This application note provides a structured, multi-tiered approach for the comprehensive evaluation of the anticancer potential of novel compounds like 1-(Oxan-3-yl)piperazine. By progressing from broad cytotoxicity screening to specific mechanistic assays and finally to in vivo validation, researchers can build a robust data package. This systematic process ensures that experimental choices are driven by scientific logic, resources are used efficiently, and the therapeutic potential of promising new molecules is thoroughly investigated.

References

-

ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Retrieved from [Link]

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

ResearchGate. (n.d.). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]

-

ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]

-

MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]

-

PPD. (n.d.). Drug Discovery and Development Process. Retrieved from [Link]

-

National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

-

National Institutes of Health. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis and Biological Activities of[1][3]-Oxazine Derivatives | Abstract. Retrieved from [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

IntuitionLabs. (n.d.). Drug Development Pipeline: A Complete Guide to All Phases. Retrieved from [Link]

-

PubMed. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Retrieved from [Link]

-

University of Virginia. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

-

The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]

-

National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Principles of early drug discovery - PMC. Retrieved from [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Retrieved from [Link]

-

University of Virginia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

-

Journal of The Chemical Society of Pakistan. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

Drug Discovery and Development. (2024). FORMULATION DEVELOPMENT - Practical & Purposeful: Creating Novel Compounds Via Rediscovery R&D & Cannabinoid Molecules. Retrieved from [Link]

-

Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

-

Auctores Journals. (n.d.). Regulatory Guidelines for New Drug Development. Retrieved from [Link]

-

Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

-

Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

-

Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]

-

Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

-

Columbia University. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. ppd.com [ppd.com]

- 7. Regulatory Guidelines for New Drug Development | Auctores [auctoresonline.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 17. revvity.com [revvity.com]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]

- 22. crownbio.com [crownbio.com]

- 23. startresearch.com [startresearch.com]

Troubleshooting & Optimization

Navigating the Stability Landscape of 1-(Oxan-3-yl)piperazine: A Technical Support Guide

Welcome to the technical support center for the stability testing of 1-(Oxan-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into ensuring the integrity of this compound throughout your experimental workflows. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with actionable, field-tested advice to empower you to anticipate and resolve stability challenges.

Understanding the Molecule: A Tale of Two Rings

1-(Oxan-3-yl)piperazine is a bifunctional molecule, featuring a saturated piperazine ring and an oxane (tetrahydropyran) ring. The stability of this compound is inherently linked to the chemical properties of these two heterocyclic systems. The piperazine moiety, with its two secondary amine groups, is susceptible to oxidation and pH-dependent degradation. The oxane ring, a cyclic ether, is generally more stable but can be sensitive to strong acids and extreme temperatures.

The interplay between these two rings dictates the overall stability profile. For instance, the electron-withdrawing effect of the oxane's oxygen atom can influence the nucleophilicity and basicity of the piperazine nitrogens, potentially altering their reactivity compared to unsubstituted piperazine.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1-(Oxan-3-yl)piperazine.

Q1: What are the primary degradation pathways for 1-(Oxan-3-yl)piperazine?

A1: Based on the chemistry of the piperazine and oxane moieties, the primary degradation pathways to be aware of are:

-

Oxidation: The secondary amines of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products, and polymeric impurities. This can be catalyzed by light, heat, and the presence of metal ions.

-

Acid-Catalyzed Hydrolysis: While the oxane ring is a relatively stable ether, strong acidic conditions could potentially lead to ring opening.

-

Thermal Degradation: High temperatures can promote various degradation reactions, including fragmentation of the molecule. Studies on piperazine itself have shown thermal degradation can lead to products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[1]

Q2: How does solvent polarity affect the stability of 1-(Oxan-3-yl)piperazine?

A2: Solvent polarity can significantly influence the stability of heterocyclic compounds.[2] Polar solvents may stabilize the molecule, but can also facilitate degradation pathways that involve polar transition states. For instance, polar protic solvents (e.g., water, methanol) can participate in hydrolysis and may promote oxidation. Aprotic solvents (e.g., acetonitrile, THF) are generally less reactive but the solubility of the compound and any potential impurities should be considered. A study on N-heterocyclic carbene complexes with CO2 showed that polar environments lead to a kinetically stronger bond, suggesting that solvent polarity can have a profound effect on bond stability.[3]

Q3: What are the recommended storage conditions for 1-(Oxan-3-yl)piperazine and its solutions?

A3: For the neat compound, storage at 2-8°C, protected from light and moisture, is recommended. For solutions, the storage conditions depend on the solvent. Due to the detrimental impact of room temperature on the stability of piperazine compounds, it is generally advisable to store solutions at low temperatures (2-8°C or frozen) and for short durations.[4] Long-term storage of solutions at room temperature should be avoided.

Q4: Are there any known incompatibilities with common excipients or reagents?

A4: Avoid strong oxidizing agents, strong acids, and acid chlorides. The basic nature of the piperazine ring means it will react exothermically with acids. Contact with metal ions, particularly transition metals, should be minimized as they can catalyze oxidation.

Data Presentation: Illustrative Stability of 1-(Oxan-3-yl)piperazine in Common Solvents

While specific experimental stability data for 1-(Oxan-3-yl)piperazine is not extensively available in public literature, the following table provides an illustrative summary based on the known chemistry of piperazine and oxetane derivatives and general principles of chemical stability. This table is intended as a guideline for initial solvent selection and should be confirmed by experimental studies.

| Solvent | Type | Expected Stability (at RT, 4 weeks) | Rationale & Potential Degradants |

| Water (pH 7) | Polar Protic | Moderate | Potential for slow oxidation of the piperazine ring. Risk of microbial growth. |

| 0.1 M HCl | Aqueous Acidic | Low | Acid-catalyzed degradation. Potential for oxane ring opening and piperazine salt formation. |

| 0.1 M NaOH | Aqueous Basic | Moderate | Generally more stable than in acidic conditions, but high pH can catalyze certain oxidation reactions. |

| Methanol | Polar Protic | Moderate | Similar to water, potential for slow oxidation. |

| Acetonitrile | Polar Aprotic | High | Generally a good solvent for stability studies due to its inert nature. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Good solubilizing power, but care must be taken as DMSO can sometimes oxidize substrates, especially at elevated temperatures. |

| Dichloromethane (DCM) | Nonpolar Aprotic | High | Good for short-term use, but residual acidity can be an issue. Ensure use of stabilized grades. |

Troubleshooting Guide for Stability Studies

Encountering unexpected degradation can be a significant setback. This troubleshooting guide, presented in a flowchart format, provides a systematic approach to identifying and resolving stability issues.

Caption: A step-by-step guide to troubleshooting stability issues.

Experimental Protocols

A well-designed stability study is crucial for understanding the degradation profile of 1-(Oxan-3-yl)piperazine. Below is a detailed protocol for a forced degradation study, which is a key component of any comprehensive stability assessment.[5][6]

Protocol: Forced Degradation Study of 1-(Oxan-3-yl)piperazine

1. Objective: To investigate the intrinsic stability of 1-(Oxan-3-yl)piperazine under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

2. Materials:

-

1-(Oxan-3-yl)piperazine (ensure high purity, >98%)

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade)

-

Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

-

Equipment: HPLC-UV/PDA system, LC-MS system (for peak identification), pH meter, calibrated oven, photostability chamber.

3. Stock Solution Preparation:

-

Prepare a stock solution of 1-(Oxan-3-yl)piperazine at a concentration of 1 mg/mL in acetonitrile.

4. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

-

Keep at room temperature for 24 hours.

-

At appropriate time points, withdraw an aliquot and dilute with mobile phase.

-

-

Thermal Degradation:

-

Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours.

-

Also, expose the stock solution to 80°C for 48 hours.

-

At appropriate time points, sample, cool to room temperature, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure, sample and prepare for analysis.

-

5. Analytical Method:

-

A stability-indicating HPLC method should be developed and validated. A good starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer).

-

UV detection should be performed at a wavelength that provides a good response for the parent compound (e.g., determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

6. Data Analysis:

-

Calculate the percentage degradation of 1-(Oxan-3-yl)piperazine under each stress condition.

-

Identify and, if possible, quantify the major degradation products.

-

Use LC-MS to obtain mass information for the degradation products to aid in structure elucidation.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the 1-(Oxan-3-yl)piperazine molecule.

Caption: Key reactive sites on the 1-(Oxan-3-yl)piperazine molecule.

References

-

Stability of Synthetic Piperazines in Human Whole Blood. PubMed, 2018. [Link]

-

Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry, 2015. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 2020. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ACS Publications. [Link]

-

The Chemical Properties and Global Supply of 1-(Oxetan-3-yl)piperazine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 2023. [Link]

-

Piperazine. Wikipedia. [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2015. [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin, 2011. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-(Oxetan-3-yl)piperazine | 1254115-23-5 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Identifying and minimizing byproducts in 1-(Oxan-3-yl)piperazine synthesis

Welcome to the technical support center for the synthesis of 1-(Oxan-3-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, thereby improving your yield and purity.

Introduction to the Synthetic Challenges

The synthesis of 1-(Oxan-3-yl)piperazine, a key intermediate in many pharmaceutical compounds, typically proceeds via one of two primary routes: nucleophilic substitution or reductive amination. While seemingly straightforward, both pathways present unique challenges, primarily concerning selectivity and the formation of difficult-to-remove byproducts. This guide will dissect these challenges and provide actionable, field-proven solutions.

Part 1: Troubleshooting Guide for Nucleophilic Substitution Route

This route involves the reaction of piperazine with an activated oxan-3-yl electrophile, such as 3-bromooxane or oxan-3-yl tosylate. The primary challenge is achieving mono-N-alkylation of the piperazine ring.

Diagram: Nucleophilic Substitution and Byproduct Formation

Caption: Nucleophilic substitution pathway and the formation of the di-alkylation byproduct.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of the 1,4-bis(oxan-3-yl)piperazine byproduct. How can I improve the selectivity for the mono-alkylated product?

A1: This is a classic challenge in piperazine chemistry. The mono-alkylated product is also a nucleophile and can react with another molecule of the electrophile. Here are several strategies to enhance mono-selectivity:

-

Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine (5-10 equivalents) relative to the oxan-3-yl electrophile. This statistically favors the reaction of the electrophile with the more abundant starting piperazine over the mono-alkylated product.[1]

-

Use of a Protecting Group: A more robust method is to use a mono-protected piperazine, such as 1-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group deactivates one of the nitrogen atoms, forcing the alkylation to occur at the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the desired product.[2]

-

Continuous Flow Chemistry: For precise control over reaction conditions and stoichiometry, continuous flow reactors can be employed. This can minimize the formation of the di-substituted byproduct by maintaining a high localized concentration of piperazine.[2]

Q2: I am having difficulty separating the desired product from the di-alkylated byproduct and unreacted piperazine. What purification strategies do you recommend?

A2: The polarity of the desired product, the di-alkylated byproduct, and the piperazine starting material can be quite similar, making chromatographic separation challenging. Here are some effective purification techniques:

-

Acid-Base Extraction: This is a highly effective method to remove unreacted piperazine. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The highly basic piperazine will be protonated and move into the aqueous layer. The desired mono-alkylated product is less basic and may remain in the organic layer, although some may also be extracted. To recover any product from the aqueous layer, basify it with a base like sodium hydroxide and extract it back into an organic solvent.[3]

-

Crystallization: If the desired product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes or isopropanol.[3]

-

Column Chromatography: If chromatography is necessary, careful optimization of the solvent system is crucial. A gradient elution from a non-polar eluent (e.g., hexanes) to a more polar eluent (e.g., ethyl acetate with a small percentage of methanol or triethylamine) can help resolve the components. The use of a small amount of a basic modifier like triethylamine can improve peak shape and reduce tailing on silica gel.

Table 1: Comparison of Strategies to Minimize Di-alkylation

| Strategy | Advantages | Disadvantages |

| Large Excess of Piperazine | Simple, cost-effective. | Requires removal of a large amount of unreacted piperazine. |

| Mono-protection (e.g., Boc) | High selectivity, clean reaction. | Adds two steps (protection and deprotection) to the synthesis. |

| Continuous Flow | Precise control, potentially higher yield. | Requires specialized equipment. |

Part 2: Troubleshooting Guide for Reductive Amination Route

This route involves the reaction of piperazine with oxan-3-one in the presence of a reducing agent to form the desired product.[1][4]

Diagram: Reductive Amination Pathway

Caption: The reductive amination pathway for the synthesis of 1-(Oxan-3-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: My reductive amination reaction is sluggish and gives a low yield. What can I do to improve it?

A1: Several factors can affect the efficiency of a reductive amination reaction:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation as it is mild and selective for the reduction of the intermediate iminium ion over the starting ketone.[1] More aggressive reducing agents like sodium borohydride (NaBH₄) can reduce the ketone before imine formation.

-

pH Control: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under slightly acidic conditions (pH 4-6) to facilitate both imine formation and the subsequent reduction. The addition of a small amount of acetic acid is common.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. They are generally inert and effectively solubilize the reactants.

-

Reaction Time and Temperature: These reactions are often run at room temperature for several hours to overnight. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.

Q2: I am observing an impurity with a mass corresponding to the starting oxan-3-one. How can I drive the reaction to completion?

A2: The presence of unreacted ketone suggests that either the imine formation is slow or the reduction is incomplete.

-

Dean-Stark Trap: The formation of the imine from the ketone and amine is a condensation reaction that produces water. Removing this water can drive the equilibrium towards the imine, thus favoring product formation. For reactions run at higher temperatures (e.g., in toluene), a Dean-Stark trap can be used.

-

Molecular Sieves: For reactions at room temperature, the addition of powdered molecular sieves (3Å or 4Å) can effectively sequester the water produced and push the reaction forward.

Q3: How do I detect and quantify the purity of my 1-(Oxan-3-yl)piperazine product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of your product and detecting byproducts.[5] If the product or impurities lack a strong UV chromophore, derivatization with a UV-active tag can be employed.[5] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and byproducts.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any major impurities.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of the product and any byproducts, which aids in their structural elucidation.

Table 2: Common Analytical Techniques for Purity Assessment

| Technique | Information Provided |

| HPLC-UV/ELSD/CAD | Quantitative purity, detection of non-volatile impurities. |

| GC-MS | Identification of volatile impurities and byproducts. |

| NMR (¹H, ¹³C) | Structural confirmation of the main product and major impurities. |

| LC-MS | Molecular weight determination of the product and byproducts. |

Concluding Remarks

The successful synthesis of 1-(Oxan-3-yl)piperazine hinges on a thorough understanding of the potential side reactions and the implementation of appropriate control measures. By carefully selecting the synthetic route, optimizing reaction conditions, and employing effective purification and analytical techniques, researchers can consistently obtain this important building block in high yield and purity.

References

-

ScienceDirect. (2025, February 25). Synthesis of 1,3-oxazines based on piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-oxazines based on piperazine | Request PDF. Retrieved from [Link]

-

Journal of The Chemical Society of Pakistan. (2010, December 18). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

ACS Publications. (2020, January 17). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.

-

ResearchGate. (2017, November 3). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. Retrieved from [Link]

- Google Patents. (n.d.). US2919275A - Purification of piperazine.

-

MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

Arkivoc. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (n.d.). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]

-

MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

-

Advances in Bioresearch. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

-

YouTube. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assays with 1-(Oxan-3-yl)piperazine

Status: Active Last Updated: February 4, 2026 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Compound Identity: 1-(Oxan-3-yl)piperazine Synonyms: 1-(Tetrahydro-2H-pyran-3-yl)piperazine Core Structure: A piperazine ring attached to the C3 position of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran).[1]

Critical Technical Alert (The "Chirality Trap"): Unlike its more common achiral isomer 1-(oxan-4-yl)piperazine , the 3-yl isomer contains a chiral center at the point of attachment (C3).[1][2] Unexpected assay results often stem from:

-

Enantiomeric Impurity: Using a racemic mixture when a single enantiomer is required (or vice versa).[1]

-

Regioisomer Confusion: Inadvertent substitution with the 4-yl isomer (achiral), which has distinct steric and electronic properties.[1]

-

pH-Dependent Solubility: The piperazine moiety is a diprotic base; failure to buffer adequately leads to precipitation or pH drift.[1][2]

Troubleshooting Decision Matrix

Use this logic flow to diagnose the root cause of your unexpected data.

Figure 1: Diagnostic decision tree for isolating failure modes in piperazine-based assays.

Technical Guides & Protocols

Issue A: Inconsistent Potency (The Stereochemistry Factor)

Symptom: IC50/EC50 values fluctuate between batches, or the compound shows "flat" structure-activity relationships (SAR).[1]

Root Cause: The C3 position of the oxane ring is chiral.[1]

-

Scenario 1: You are testing a racemate (50:50 mixture). The biological activity usually resides in only one enantiomer.[1] If the enantiomeric ratio (ER) varies between synthesis batches, potency will shift.[1]

-

Scenario 2: The "active" enantiomer has a specific vector; the "inactive" enantiomer may act as a competitive antagonist or cause non-specific steric hindrance.[1]

Validation Protocol:

-

Chiral HPLC/SFC: Run the sample on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) to determine the enantiomeric excess (ee).[1][2]

-